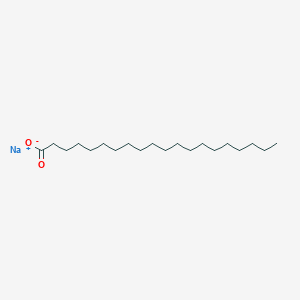
2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- is a complex organic compound known for its unique structure and properties. It is also referred to as Megastigmatrienone and is characterized by its fruity, floral, and tobacco-like aroma. This compound is a mixture of isomers, specifically (E,E)- and (E,Z)-4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-enone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic reactions involving cyclohexenone derivatives. One common method involves the reaction of cyclohexenone with 2-butenylidene derivatives under specific conditions to achieve the desired isomeric mixture.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical synthesis using advanced reactors and controlled reaction conditions to ensure the formation of the correct isomeric mixture. The process may also include purification steps to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of different substituted cyclohexenones.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the flavor and fragrance industry due to its unique aroma.
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclohexenone: A simpler cyclohexenone derivative without the additional substituents.
Megastigmatrienone: Another name for the same compound, highlighting its isomeric nature.
Uniqueness: 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- is unique due to its specific isomeric mixture and the resulting complex aroma profile. This distinguishes it from simpler cyclohexenone derivatives and other similar compounds.
Properties
CAS No. |
5164-79-4 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(4Z)-4-[(Z)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5-,12-7+ |
InChI Key |
CBQXHTWJSZXYSK-UNKATYBDSA-N |
SMILES |
CC=CC=C1C(=CC(=O)CC1(C)C)C |
Isomeric SMILES |
C/C=C\C=C\1/C(=CC(=O)CC1(C)C)C |
Canonical SMILES |
CC=CC=C1C(=CC(=O)CC1(C)C)C |
density |
0.985-1.005 |
physical_description |
Clear to pale yellowish liquid; Fruity floral tobacco-like aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


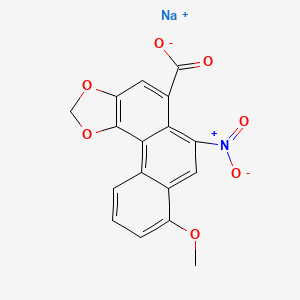
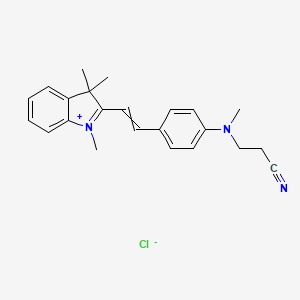
![2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane](/img/structure/B7822681.png)
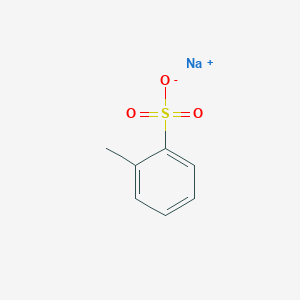
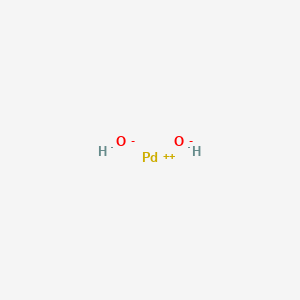
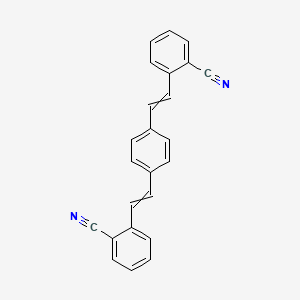

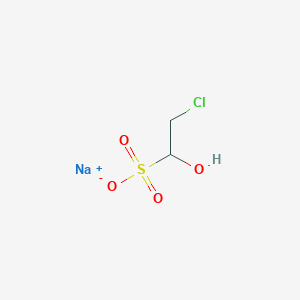
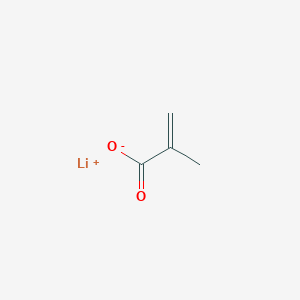
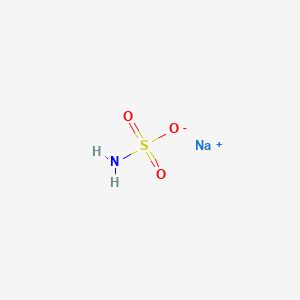
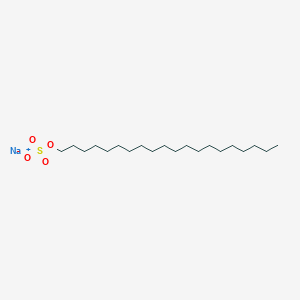
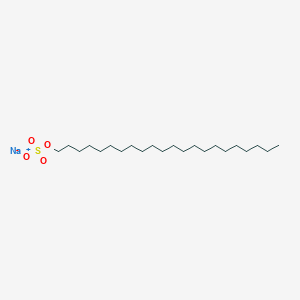
![(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione](/img/structure/B7822728.png)
